molecular formula C11H11FO B8021698 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B8021698
M. Wt: 178.20 g/mol
InChI Key: QHUZTVWNEHROOY-UHFFFAOYSA-N
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Description

8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. This compound features a fluorine atom at the 8th position, a methyl group at the 6th position, and a ketone group at the 1st position of the naphthalene ring system. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a substituted naphthalene derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Ketone Formation: The ketone group can be introduced through oxidation reactions, such as using Jones reagent (chromic acid in acetone).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scalable processes with optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors for better control over reaction parameters and the use of robust catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalenones with various functional groups replacing the fluorine atom.

Scientific Research Applications

8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity to targets due to its electronegativity, while the ketone group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    8-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which can affect its chemical properties and interactions.

    8-Fluoro-6-methyl-naphthalene:

Uniqueness

The presence of both the fluorine and methyl groups, along with the ketone functionality, makes 8-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one unique. These substituents confer specific electronic and steric properties that can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

8-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-7-5-8-3-2-4-10(13)11(8)9(12)6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUZTVWNEHROOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)CCC2)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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